molecular formula C12H20N4O B7926376 (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

Cat. No.: B7926376
M. Wt: 236.31 g/mol
InChI Key: ZJKOXXHKVCYNSQ-UMJHXOGRSA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is a chiral amide derivative characterized by a pyrazine-substituted ethyl group and a branched aliphatic backbone. However, as of January 2025, this compound has been discontinued by CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(1-pyrazin-2-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8(2)11(13)12(17)16(4)9(3)10-7-14-5-6-15-10/h5-9,11H,13H2,1-4H3/t9?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKOXXHKVCYNSQ-UMJHXOGRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide typically involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s pyrazine ring makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: It may have therapeutic potential due to its ability to interact with molecular targets involved in various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring is known to bind to specific sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features of Analogs

The compound belongs to a family of N-substituted butyramides with variations in the substituent groups. Below is a comparative analysis of structurally related analogs:

Compound Name Substituent Group(s) Key Structural Differences vs. Target Compound Potential Implications References
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide Benzyl-piperidinyl group Aromatic benzyl vs. pyrazine; saturated piperidine Increased lipophilicity; altered receptor binding
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide Methyl-pyrrolidinyl group Saturated 5-membered ring vs. pyrazine heterocycle Enhanced solubility; reduced π-π interactions
(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide 4-Nitrobenzyl group Electron-withdrawing nitro vs. pyrazine’s N-heteroatoms Higher polarity; potential metabolic instability
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide Benzyl-pyrrolidinyl + cyclopropyl Cyclopropyl adds steric strain; pyrrolidine vs. pyrazine Altered conformational flexibility; metabolic resistance

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure : The compound is characterized by a butyramide backbone with a pyrazine ring, which is known for its diverse biological interactions. Its IUPAC name is (2S)-2-amino-N,3-dimethyl-N-(1-pyrazin-2-ylethyl)butanamide.

Synthesis : The synthesis typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions, often utilizing solvents like toluene with iodine and tert-butyl hydroperoxide as reagents to facilitate C–C bond cleavage.

The biological activity of (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazine moiety is known to bind to specific sites on proteins, potentially modulating their activity and influencing biochemical pathways. This interaction may lead to significant effects on cellular processes such as signal transduction and metabolic regulation.

Antimicrobial Properties

Recent studies have indicated that (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide exhibits antimicrobial activity against a range of pathogens. For instance:

Pathogen Activity Reference
Staphylococcus aureusInhibitory at low concentrations
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal effect

Antiviral Potential

The compound has also been investigated for its antiviral properties, particularly against viruses such as SARS-CoV-2. Structure-based drug design approaches have shown that derivatives of this compound can interfere with viral entry mechanisms by blocking receptor interactions .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide against Staphylococcus aureus revealed that the compound significantly reduced bacterial growth at concentrations as low as 10 µg/mL. This suggests potential for development as a therapeutic agent in treating bacterial infections.
  • Antiviral Activity : In vitro studies demonstrated that modifications of the compound could effectively inhibit the replication of SARS-CoV-2 by targeting the spike protein interactions with ACE2 receptors. This highlights its potential role in antiviral drug development .

Research Findings

Research has consistently shown that (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide can modulate various signaling pathways:

Pathway Effect Reference
MAPK/ERKActivation
PI3K/AktInhibition
NF-kBModulation

These findings suggest that the compound could be useful in developing treatments for diseases where these pathways are dysregulated.

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